molecular formula C12H16N4O B6629797 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide

Cat. No. B6629797
M. Wt: 232.28 g/mol
InChI Key: JSSGPUHBQOHHMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide, also known as CMPD 101, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It is a selective inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response.

Mechanism of Action

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 is a selective inhibitor of CK1δ, which belongs to the family of serine/threonine protein kinases. CK1δ plays a crucial role in regulating various cellular processes, including circadian rhythm, Wnt signaling, and DNA damage response. The mechanism of action of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 involves binding to the ATP-binding site of CK1δ and preventing its activity. This leads to the inhibition of downstream signaling pathways that are regulated by CK1δ, such as the phosphorylation of β-catenin in the Wnt signaling pathway.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 depend on the specific cellular context and the downstream signaling pathways that are regulated by CK1δ. In cancer, inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to induce cell death in various cancer cell lines, including breast cancer, lung cancer, and leukemia. In Alzheimer's disease, inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to reduce tau phosphorylation and improve cognitive function in animal models of the disease. In circadian rhythm disorders, inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to alter circadian rhythm in animal models.

Advantages and Limitations for Lab Experiments

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has several advantages as a tool compound for studying CK1δ signaling pathways. It is a highly selective inhibitor of CK1δ, with no significant activity against other protein kinases. It is also cell-permeable and can be used in both in vitro and in vivo experiments. However, 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has some limitations as well. It has a relatively short half-life in vivo, which limits its efficacy in animal models. It also has some off-target effects at high concentrations, which can complicate data interpretation.

Future Directions

There are several future directions for research on 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 and its potential therapeutic applications. One direction is to explore the use of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 in combination with other drugs for cancer therapy, as it has been shown to enhance the efficacy of chemotherapy and radiation therapy in some preclinical studies. Another direction is to investigate the potential of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 for the treatment of circadian rhythm disorders, as it has been shown to alter circadian rhythm in animal models. Finally, further studies are needed to understand the long-term effects of CK1δ inhibition by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 and its potential side effects in humans.

Synthesis Methods

The synthesis of 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 involves several steps, starting with the reaction of 3-cyanopyridine with tert-butylamine to form 3-tert-butylamino-pyridine. This intermediate is then treated with trifluoroacetic acid to remove the tert-butyl group, followed by reaction with 2,2,2-trimethylpropionyl chloride to yield the final product, 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101. The overall yield of the synthesis is around 40%, and the purity of the compound can be increased by recrystallization.

Scientific Research Applications

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and circadian rhythm disorders. In cancer, CK1δ has been shown to promote tumor growth and survival, and inhibition of CK1δ activity by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to induce cell death in various cancer cell lines. In Alzheimer's disease, CK1δ has been implicated in the regulation of tau protein phosphorylation, which is a hallmark of the disease. Inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to reduce tau phosphorylation and improve cognitive function in animal models of Alzheimer's disease. In circadian rhythm disorders, CK1δ plays a crucial role in regulating the circadian clock, and inhibition of CK1δ by 3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide 101 has been shown to alter circadian rhythm in animal models.

properties

IUPAC Name

3-[(6-cyanopyridin-3-yl)amino]-N,2,2-trimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O/c1-12(2,11(17)14-3)8-16-10-5-4-9(6-13)15-7-10/h4-5,7,16H,8H2,1-3H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSSGPUHBQOHHMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1=CN=C(C=C1)C#N)C(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.